[1,2,4]Triazolo[3,4-a]phthalazine-3-methanamine, 6-methyl-N-phenyl-
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Overview
Description
N-[(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)METHYL]-N-PHENYLAMINE is a complex organic compound that belongs to the class of triazolophthalazines.
Preparation Methods
The synthesis of N-[(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)METHYL]-N-PHENYLAMINE typically involves aromatic nucleophilic substitution reactions. One common synthetic route includes the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often involve the use of solvents like DMSO and catalysts to facilitate the nucleophilic substitution .
Chemical Reactions Analysis
N-[(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)METHYL]-N-PHENYLAMINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution is a key reaction for this compound, often involving reagents like triazole-2-thiol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-[(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)METHYL]-N-PHENYLAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its antiviral properties, it is being explored for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)METHYL]-N-PHENYLAMINE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival of microbial or viral pathogens . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
N-[(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)METHYL]-N-PHENYLAMINE can be compared with other triazolophthalazine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and anti-inflammatory effects.
The uniqueness of N-[(6-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL)METHYL]-N-PHENYLAMINE lies in its specific structural features and the potential for targeted therapeutic applications .
Properties
Molecular Formula |
C17H15N5 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]aniline |
InChI |
InChI=1S/C17H15N5/c1-12-14-9-5-6-10-15(14)17-20-19-16(22(17)21-12)11-18-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 |
InChI Key |
DIGYQGFPZDVIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)CNC4=CC=CC=C4 |
Origin of Product |
United States |
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